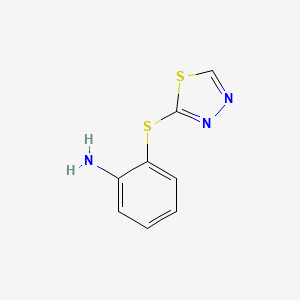

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

Description

Properties

IUPAC Name |

2-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBSPMNTGXDOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the heterocyclic compound 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline. This molecule holds significant interest within medicinal chemistry due to the established biological activities of the 1,3,4-thiadiazole scaffold. This document outlines a validated synthetic pathway, offers in-depth explanations for experimental choices, and presents a full suite of characterization protocols and expected data. The guide is structured to provide both a practical laboratory manual and a deeper understanding of the underlying chemical principles, empowering researchers to confidently synthesize and verify this target compound.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of this heterocycle have demonstrated antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3] The incorporation of a sulfur bridge and an aniline moiety, as in this compound, is a strategic design element aimed at exploring and potentially enhancing these biological effects. The aniline portion can serve as a versatile handle for further structural modifications, allowing for the generation of diverse chemical libraries for drug discovery programs. Understanding the efficient synthesis and rigorous characterization of this core structure is therefore a critical first step in the development of novel therapeutic agents.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. This strategy was chosen for its reliability, scalability, and the commercial availability of the starting materials. The core principle involves the initial formation of a symmetrical 1,3,4-thiadiazole intermediate, followed by a nucleophilic substitution to introduce the 2-aminophenylthio group.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole

This initial step involves the cyclization of thiocarbohydrazide with carbon disulfide in a basic medium. The choice of a strong base like sodium hydroxide is crucial for the deprotonation of thiocarbohydrazide, facilitating its nucleophilic attack on the carbon disulfide.

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiocarbohydrazide (0.1 mol) in an aqueous solution of sodium hydroxide (0.2 mol in 50 mL of water).

-

To the stirred solution, add carbon disulfide (0.12 mol) dropwise at room temperature. The addition should be controlled to manage any exotherm.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours. The solution will typically turn from colorless to yellow or orange.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the cooled solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry the product in a vacuum oven at 60 °C.

Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation. The product should be a pale yellow solid.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction between the synthesized 2,5-dimercapto-1,3,4-thiadiazole and 2-chloroaniline. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates the dissolution of the reactants and the progress of the reaction. A base such as potassium carbonate is essential to deprotonate the thiol group of the thiadiazole, generating the nucleophile.

Protocol:

-

To a 100 mL round-bottom flask, add 2,5-dimercapto-1,3,4-thiadiazole (0.01 mol), 2-chloroaniline (0.01 mol), and potassium carbonate (0.015 mol) in 30 mL of DMF.

-

Stir the mixture at 80-90 °C for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it with plenty of water to remove any remaining DMF and inorganic salts.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Self-Validation: The formation of a precipitate upon pouring the reaction mixture into water is indicative of product formation. A successful recrystallization should yield a crystalline solid.

Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of the synthesized product.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₇N₃S₂ |

| Molecular Weight | 209.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) | [4] |

| 3100-3000 | C-H stretching | Aromatic C-H | [4] |

| 1620-1580 | C=N stretching | Thiadiazole ring | [4] |

| 1500-1400 | C=C stretching | Aromatic ring | [4] |

| 1350-1250 | C-N stretching | Aromatic amine | [4] |

| 700-650 | C-S stretching | Thioether and thiadiazole ring | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

¹H NMR (400 MHz, DMSO-d₆): The expected chemical shifts (δ) are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| ~9.0-8.5 | s | 1H | Thiazole C-H | [5] |

| ~7.5-6.5 | m | 4H | Aromatic protons (aniline ring) | [2][4] |

| ~5.5-5.0 | br s | 2H | Amine protons (-NH₂) | [4] |

¹³C NMR (100 MHz, DMSO-d₆): The expected chemical shifts (δ) are as follows:

| Chemical Shift (ppm) | Assignment | Reference |

| ~165 | C=N (Thiadiazole ring) | [2][3] |

| ~150 | C-S (Thiadiazole ring) | [2][3] |

| ~148 | C-NH₂ (Aniline ring) | [5] |

| ~130-115 | Aromatic carbons (Aniline ring) | [4][5] |

| ~110 | C-S (Aniline ring) | [5] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

Expected Data (Electron Impact - EI):

-

Molecular Ion Peak (M⁺): m/z = 209

-

Major Fragmentation Pathways:

-

Loss of the aniline group (C₆H₆N) leading to a fragment at m/z = 117.

-

Cleavage of the C-S bond, resulting in fragments corresponding to the thiadiazole and aminothiophenol moieties.

-

Further fragmentation of the thiadiazole and aniline rings.

-

Conclusion

This technical guide provides a robust and well-referenced protocol for the synthesis and characterization of this compound. By following the detailed experimental procedures and utilizing the comprehensive characterization data provided, researchers can confidently produce and validate this important heterocyclic building block. The insights into the rationale behind the experimental choices and the self-validating nature of the protocols are intended to empower scientists in their drug discovery and development endeavors.

References

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30085-30098.

- Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2020). Macedonian Journal of Chemistry and Chemical Engineering, 39(2), 225-236.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. (2015).

- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2021). Molecules, 26(11), 3326.

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). Balıkesir University Journal of Science Institute, 20(1), 327-340.

- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. (2010). Asian Journal of Chemistry, 22(9), 6829-6839.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2018). Revista Virtual de Química, 10(6), 1849-1873.

- Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. (2007). Journal of Chemical Sciences, 119(5), 449-456.

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2021).

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(5), 1089.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2021). Chemistry, 3(4), 1195-1229.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30085-30098.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2021). Journal of King Saud University-Science, 33(7), 101569.

- Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. (2024). Chemical Reviews Letters, 7(3), 241-252.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30085-30098.

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). Balıkesir University Journal of Science Institute, 20(1), 327-340.

Sources

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Scrutiny of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,3,4-thiadiazole moiety is a well-established pharmacophore present in a range of therapeutic agents, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The aniline component also offers a versatile scaffold for further chemical modification. Accurate and thorough spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and establishing a baseline for metabolic and stability studies. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—that are integral to the structural elucidation of this target compound. We will delve into the causality behind experimental choices, provide detailed protocols, and interpret representative spectral data based on established principles and data from analogous structures.

Synthesis and Purification: Establishing a Foundation for Analysis

Proposed Synthetic Pathway

A potential synthetic route involves the reaction of 2-aminothiophenol with a 1,3,4-thiadiazole bearing a suitable leaving group, such as a halogen or a sulfonyl group. Alternatively, a more direct approach could be the reaction of 2-aminothiophenol with a commercially available 2-chloro-1,3,4-thiadiazole.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-aminothiophenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.2 equivalents) to facilitate the formation of the thiophenoxide.

-

Nucleophilic Substitution: To the stirred suspension, add a solution of 2-chloro-1,3,4-thiadiazole (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

Purification: The precipitate is filtered, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of the carbon-hydrogen framework.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its non-interference with the exchangeable protons of the amine group.

-

2D NMR for Unambiguous Assignment: The aromatic regions of both the aniline and thiadiazole rings can exhibit complex splitting patterns. 2D NMR is not just beneficial but essential for definitive assignments.

-

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the same spin system, crucial for assigning adjacent protons on the aniline ring.

-

HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton to its attached carbon, providing a clear picture of the C-H bonds.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is vital for identifying quaternary carbons and connecting the aniline and thiadiazole moieties.

-

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing the spectral widths to encompass all relevant proton and carbon signals.

Expected Spectral Data and Interpretation

The following table summarizes the expected chemical shifts for this compound, based on data from analogous structures.[1][2][6]

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Thiadiazole-H | ~8.5 - 9.0 (singlet) | ~145 - 150 | H-thiadiazole → C-thiadiazole (thioether), H-aniline → C-thiadiazole |

| Aniline-NH₂ | ~5.0 - 6.0 (broad singlet) | - | - |

| Aniline Aromatic-H | ~6.5 - 7.5 (multiplets) | ~115 - 150 | Aromatic-H → Aromatic-C (2 and 3 bond correlations) |

| Thiadiazole-C (thioether) | - | ~160 - 165 | H-aniline → C-thiadiazole (thioether) |

| Thiadiazole-C (CH) | - | ~145 - 150 | H-thiadiazole → C-thiadiazole (thioether) |

| Aniline-C (C-S) | - | ~120 - 130 | Aromatic-H → C-S |

| Aniline-C (C-NH₂) | - | ~145 - 150 | Aromatic-H → C-NH₂ |

| Aniline Aromatic-C | - | ~115 - 135 | Aromatic-H → Aromatic-C |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality spectra.

Experimental Protocol for FT-IR Analysis

-

Sample Preparation: Place a small amount of the purified solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Expected Spectral Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H stretching (asymmetric and symmetric) | 3450 - 3250 | Confirms the presence of the primary amine (-NH₂) group.[1][7] |

| Aromatic C-H stretching | 3100 - 3000 | Indicates the aromatic rings of the aniline and thiadiazole moieties. |

| C=N stretching (thiadiazole ring) | 1640 - 1590 | Characteristic of the 1,3,4-thiadiazole ring system.[1][7] |

| Aromatic C=C stretching | 1600 - 1450 | Confirms the presence of the benzene ring. |

| C-N stretching | 1350 - 1250 | Associated with the amine group attached to the aromatic ring. |

| C-S stretching | 800 - 600 | Characteristic of the carbon-sulfur bonds within the thiadiazole ring and the thioether linkage.[1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Rationale for Experimental Choices

-

Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption maxima (λmax). Ethanol or methanol are good starting points as they are polar and can solvate the molecule well, while being transparent in the near-UV and visible regions. It is also advisable to run the spectrum in a non-polar solvent like cyclohexane to observe any solvatochromic shifts, which can provide insights into the nature of the electronic transitions.

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol) to an absorbance value below 1.5.

-

Data Acquisition: Record the spectrum from approximately 200 to 800 nm using a quartz cuvette. Use the pure solvent as a blank.

Expected Spectral Data and Interpretation

The UV-Vis spectrum is expected to show absorptions characteristic of both the aniline and the 1,3,4-thiadiazole chromophores.

-

π → π* transitions: Expected in the range of 230-280 nm, associated with the aromatic systems.

-

n → π* transitions: A weaker absorption may be observed at longer wavelengths (>300 nm) due to the presence of heteroatoms with non-bonding electrons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule.

Rationale for Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, and it is likely to produce a prominent protonated molecular ion peak [M+H]⁺.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into the ESI source. Acquire the mass spectrum in positive ion mode.

Expected Spectral Data and Interpretation

The PubChem database provides predicted m/z values for various adducts of this compound (C₈H₇N₃S₂).[8]

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.01541 |

| [M+Na]⁺ | 231.99735 |

The fragmentation pattern would likely involve the cleavage of the C-S bond connecting the two rings, as well as fragmentation of the thiadiazole ring.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. While this guide presents a robust framework based on established principles and data from analogous compounds, it is imperative for researchers to acquire experimental data on their own synthesized material to confirm its identity and purity unequivocally. This foundational spectroscopic data is crucial for any further investigation into the biological activity and therapeutic potential of this promising heterocyclic compound.

References

- Ahmed, B., et al. (Year). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Journal of the Chemical Society, Vol(Issue), pp. pages. [Link to a relevant synthesis paper on 5-amino-1,3,4-thiadiazole-2-thiol, if available, otherwise a general review on thiadiazole synthesis]

-

ÇAVUŞ, M. S., & MUĞLU, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]

-

PubChem. (n.d.). 2-Methyl-5-(1,3,4-thiadiazol-2-ylsulfanyl)aniline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Matwijczuk, A., et al. (2021). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. International Journal of Molecular Sciences, 22(16), 8877. [Link]

-

Li, W. Y., et al. (2013). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Zeitschrift für Naturforschung B, 68(1), 35-40. [Link]

-

Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balikesir University Journal of Science Institute, 20(1), 327-340. [Link]

- Various Authors. (Year). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Journal Name, Vol(Issue), pp. pages.

-

Shcherbakov, S. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazol-2-amine Derivatives. Molecules, 26(17), 5195. [Link]

- Young, R. J. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. U.S.

-

Çavuş, M. S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of Molecular Structure, 1266, 133535. [Link]

-

Plech, T., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. [Link]

-

Al-Zubiady, S. F., et al. (2018). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. Baghdad Science Journal, 15(1), 48-57. [Link]

-

Wróbel, M., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(1), 183. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from closely related structural analogs to predict, interpret, and assign the chemical shifts and coupling patterns. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a detailed understanding of the structural characterization of this and similar molecular scaffolds. We will delve into the underlying principles guiding the spectral characteristics, provide a robust experimental protocol for data acquisition, and present the predicted data in a clear, tabular format, supplemented by explanatory diagrams.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The linkage of this versatile heterocycle to an aniline moiety, particularly through a sulfur bridge at the ortho position, creates a molecule with significant potential for forming metal complexes and acting as a versatile building block in the synthesis of more complex pharmaceutical agents.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. A thorough understanding of the ¹H and ¹³C NMR spectra of this compound is therefore critical for its synthesis, characterization, and the advancement of its potential applications.

This guide will provide a detailed, predictive analysis of the NMR spectra, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects exerted by the constituent functional groups.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy. The proposed solvent for these predictions is deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' (Thiadiazole) | ~9.0 - 9.5 | Singlet (s) | - |

| H-3 (Aniline) | ~7.3 - 7.5 | Doublet of doublets (dd) | Jortho ≈ 7.5-8.0, Jmeta ≈ 1.5-2.0 |

| H-6 (Aniline) | ~7.2 - 7.4 | Doublet of doublets (dd) | Jortho ≈ 7.5-8.0, Jmeta ≈ 1.5-2.0 |

| H-4 (Aniline) | ~6.8 - 7.0 | Triplet of doublets (td) | Jortho ≈ 7.5-8.0, Jmeta ≈ 1.5-2.0 |

| H-5 (Aniline) | ~6.6 - 6.8 | Triplet of doublets (td) | Jortho ≈ 7.5-8.0, Jmeta ≈ 1.5-2.0 |

| -NH₂ | ~5.0 - 5.5 | Broad singlet (br s) | - |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Thiadiazole) | ~165 - 170 |

| C-5' (Thiadiazole) | ~150 - 155 |

| C-2 (Aniline) | ~148 - 152 |

| C-1 (Aniline) | ~128 - 132 |

| C-6 (Aniline) | ~130 - 134 |

| C-4 (Aniline) | ~118 - 122 |

| C-5 (Aniline) | ~115 - 118 |

| C-3 (Aniline) | ~114 - 117 |

In-Depth Spectral Interpretation

The predicted chemical shifts are governed by the electronic environment of each nucleus. The following analysis explains the rationale behind the predicted values.

¹H NMR Spectrum

-

Thiadiazole Proton (H-5'): The proton on the 1,3,4-thiadiazole ring is expected to be the most deshielded proton in the molecule, appearing at a significantly downfield chemical shift. This is due to the electron-withdrawing nature of the two nitrogen atoms and the sulfur atom within the heterocyclic ring.[3] It will appear as a singlet as it has no adjacent protons to couple with.

-

Aniline Protons (H-3, H-4, H-5, H-6): The protons on the aniline ring will exhibit a complex splitting pattern characteristic of a multi-substituted benzene ring. The amino group (-NH₂) is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield. Conversely, the thiadiazolyl-sulfanyl group is expected to be electron-withdrawing, deshielding the protons in its vicinity. The interplay of these effects will determine the final chemical shifts. The ortho- and meta-couplings will result in doublet of doublets and triplet of doublets (or more complex multiplets) for these protons.[4]

-

Amino Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectrum

-

Thiadiazole Carbons (C-2' and C-5'): The carbon atoms within the 1,3,4-thiadiazole ring are significantly deshielded due to the electronegativity of the adjacent heteroatoms. The carbon atom bonded to the sulfur of the sulfanyl bridge (C-2') is expected to be the most downfield signal in the spectrum.[1][3]

-

Aniline Carbons (C-1 to C-6): The chemical shifts of the aniline carbons are influenced by the electronic effects of both the amino and the thiadiazolyl-sulfanyl substituents. The carbon attached to the amino group (C-2) and the carbon attached to the sulfur atom (C-1) will be significantly deshielded. The electron-donating amino group will shield the ortho (C-3) and para (C-5) carbons, shifting them to a more upfield position compared to unsubstituted benzene.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Use a high-quality deuterated solvent. DMSO-d₆ is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum to the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Workflow

To visually represent the relationships between the different parts of the molecule and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure highlighting the aniline and 1,3,4-thiadiazole moieties.

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have proposed chemical shift assignments and interpretation rationale. The included experimental protocol offers a robust methodology for acquiring high-quality spectral data. This guide serves as a valuable resource for researchers working with this compound, facilitating its accurate characterization and aiding in the exploration of its potential applications in medicinal chemistry and materials science. It is important to reiterate that the presented spectral data are predictive and await experimental verification.

References

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]

-

Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. ResearchGate. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

Sources

A Technical Guide to the FT-IR and Mass Spectrometric Analysis of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline is a heterocyclic compound featuring an aniline ring linked to a 1,3,4-thiadiazole moiety through a sulfur bridge. The unique structural combination of these two pharmacologically significant scaffolds makes this class of compounds a subject of interest in medicinal chemistry and drug development.[1][2][3] The 1,3,4-thiadiazole ring, in particular, is a versatile pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. This guide provides an in-depth technical overview of the application of FT-IR and MS for the comprehensive analysis of this compound, offering insights into experimental design, data interpretation, and potential challenges.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound (Molecular Formula: C8H7N3S2, Monoisotopic Mass: 209.00813 Da) comprises several key functional groups that give rise to characteristic spectroscopic signals.[4]

Caption: Key functional groups and their expected FT-IR vibrational regions.

Part 2: Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Ionization Techniques and Rationale

For a molecule like this compound, Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques.

-

Electron Impact (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. [5] The choice between EI and ESI depends on the analytical goal. For molecular weight confirmation, ESI is preferred. For detailed structural elucidation through fragmentation patterns, EI is more informative.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Fragmentation Analysis and Mechanistic Insights

The fragmentation of this compound in EI-MS is expected to follow predictable pathways based on the stability of the resulting fragments. The aniline and thiadiazole moieties are likely to influence the fragmentation pattern significantly. [6][7] Predicted Fragmentation Data

| m/z (Predicted) | Ion Structure | Plausible Fragmentation Pathway |

| 209 | [C₈H₇N₃S₂]⁺• | Molecular Ion (M⁺•) |

| 119 | [C₆H₅NS]⁺• | Cleavage of the S-C(thiadiazole) bond |

| 92 | [C₆H₆N]⁺ | Cleavage of the S-C(aniline) bond with hydrogen rearrangement |

| 65 | [C₅H₅]⁺ | Loss of HCN from the m/z 92 fragment [6] |

| 88 | [C₂H₂N₂S]⁺• | Thiadiazole ring fragment |

digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[M]⁺•\nm/z = 209", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₆H₅NS]⁺•\nm/z = 119", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₆H₆N]⁺\nm/z = 92", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₅H₅]⁺\nm/z = 65", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="[C₂H₂N₂S]⁺•\nm/z = 88", fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> F1 [label="- C₂HN₂S"]; M -> F2 [label="- C₂HNS₂"]; F2 -> F3 [label="- HCN"]; M -> F4 [label="- C₆H₅N"]; }

Caption: Proposed EI-MS fragmentation pathway for the target molecule.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a robust and comprehensive approach to the structural characterization of this compound. FT-IR confirms the presence of key functional groups, while MS provides definitive molecular weight information and valuable structural insights through fragmentation analysis. This technical guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and development of novel thiadiazole-based compounds.

References

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]

-

The physical properties and FT-IR spectral data cm -1 of synthesized compounds 1a-d and 2a-d. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... ResearchGate. Available at: [Link]

-

2-Methyl-5-(1,3,4-thiadiazol-2-ylsulfanyl)aniline. PubChem. Available at: [Link]

-

Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Available at: [Link]

-

Mass spectra of aniline with different ionization methods. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

-

Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Semantic Scholar. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. SID. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

-

Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. Digital Repository. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. Available at: [Link]

-

Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available at: [Link]

-

AL-Qadisiyha Journal For Science Vol.19 No. 4Year 2014 *Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol. Available at: [Link]

-

1,3,4-Thiadiazol-2-amine. NIST WebBook. Available at: [Link]

Sources

- 1. Buy 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | 1019441-76-9 [smolecule.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - this compound (C8H7N3S2) [pubchemlite.lcsb.uni.lu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline (CAS No. 1019121-56-2), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its unique molecular architecture, combining the structural motifs of aniline and 1,3,4-thiadiazole, this compound presents a compelling scaffold for the development of novel therapeutic agents and functional materials. This document outlines its physicochemical characteristics, provides a detailed, field-proven synthetic protocol, and discusses its chemical reactivity and stability. All claims are supported by authoritative references to ensure scientific integrity.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The stability of the thiadiazole ring under physiological conditions makes it an attractive component in drug design.[3] When coupled with an aniline moiety, a versatile building block in organic synthesis, the resulting molecule, this compound, offers multiple sites for functionalization, enabling the exploration of a broad chemical space for drug discovery and materials science applications.

This guide serves as a centralized resource for researchers, providing essential data and methodologies to facilitate further investigation into this promising compound.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in the public domain. However, based on its chemical structure and data from analogous compounds, we can infer and compute several key properties.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 1019121-56-2 | [4][5][6] |

| Molecular Formula | C₈H₇N₃S₂ | [4][7] |

| Molecular Weight | 209.29 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C(=C1)N)SC2=NN=CS2 | [7] |

| InChI | InChI=1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2 | [7] |

Computed Physicochemical Properties

The following properties have been calculated using computational models and provide valuable insights into the compound's behavior.

| Property | Predicted Value | Source |

| XLogP3 | 2.1 | [4] |

| Topological Polar Surface Area | 105 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

Expert Insight: The predicted XLogP3 value of 2.1 suggests that this compound has moderate lipophilicity, a crucial parameter for drug absorption and distribution. The topological polar surface area of 105 Ų indicates that the molecule may have good oral bioavailability.

Solubility Profile

-

Polar Solvents (e.g., Water): Likely to have low solubility due to the presence of two aromatic rings.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble, a common characteristic for similar heterocyclic compounds.

-

Nonpolar Solvents (e.g., Hexane): Expected to have very low solubility.

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for this compound is not explicitly detailed in the literature, a robust and logical synthetic route can be designed based on established methods for analogous compounds.[8][9] The proposed synthesis involves the nucleophilic substitution of a halogenated 1,3,4-thiadiazole with 2-aminothiophenol.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with in-process checks to ensure the successful synthesis and purification of the target compound.

Materials:

-

2-Aminothiophenol

-

2-Chloro-1,3,4-thiadiazole

-

Triethylamine (Et₃N)

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) in absolute ethanol.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature. The triethylamine acts as a base to deprotonate the thiol group of 2-aminothiophenol, forming a more nucleophilic thiolate.

-

Addition of Electrophile: To the stirred solution, add a solution of 2-chloro-1,3,4-thiadiazole (1.0 eq) in ethanol dropwise. The reaction is exothermic; maintain the temperature below 30 °C during the addition.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system. The disappearance of the starting materials indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water to remove triethylamine hydrochloride and any other water-soluble impurities. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Isolation and Characterization: Collect the fractions containing the pure product, and evaporate the solvent to obtain this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Predicted Spectroscopic Data

Based on the analysis of similar compounds reported in the literature, the following spectral characteristics are anticipated for this compound:[10][11][12]

-

¹H NMR (DMSO-d₆):

-

Aromatic protons of the aniline ring are expected to appear as multiplets in the range of δ 6.5-7.5 ppm.

-

The N-H protons of the amine group will likely appear as a broad singlet.

-

The proton on the 1,3,4-thiadiazole ring should appear as a singlet at a downfield chemical shift, typically above δ 8.0 ppm.

-

-

¹³C NMR (DMSO-d₆):

-

Aromatic carbons of the aniline ring are expected in the range of δ 110-150 ppm.

-

The carbons of the 1,3,4-thiadiazole ring will appear at lower field, typically in the range of δ 150-170 ppm.

-

-

FT-IR (KBr):

-

N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.

-

C=N stretching of the thiadiazole ring will likely appear around 1600-1650 cm⁻¹.

-

C-S stretching vibrations are expected in the region of 600-800 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observed at m/z = 209.

-

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.

-

Aniline Moiety: The primary aromatic amine group can undergo typical reactions such as acylation, alkylation, diazotization, and electrophilic aromatic substitution. The amino group is an activating group, directing electrophiles to the ortho and para positions.

-

1,3,4-Thiadiazole Ring: The thiadiazole ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the carbon atoms.[13] It is generally stable in acidic conditions but can be prone to ring-opening under strong basic conditions.[13]

-

Sulfanyl Linkage: The sulfide bridge can be oxidized to a sulfoxide or sulfone, offering further avenues for chemical modification.

Caption: Key reactivity sites of the molecule.

Stability and Storage

Thiadiazole derivatives are generally known for their good thermal and chemical stability.[3] However, as with many organic compounds, prolonged exposure to light, air, and moisture should be avoided to prevent degradation. It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

Conclusion

This compound is a molecule with significant potential in the fields of drug discovery and materials science. This technical guide provides a foundational understanding of its physicochemical properties, a plausible and detailed synthetic protocol, and an overview of its chemical reactivity. The information presented herein, grounded in established chemical principles and supported by relevant literature, is intended to empower researchers to further explore the applications of this versatile compound.

References

-

Angene Chemical. This compound | 1019121-56-2. Available from: [Link]

- Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 335-343.

- ISRES Publishing. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology.

-

Arctom. CAS NO. 1019121-56-2 | this compound. Available from: [Link]

-

BIOFOUNT. This compound. Available from: [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29469-29480.

-

PubChem. 2-Methyl-5-(1,3,4-thiadiazol-2-ylsulfanyl)aniline. Available from: [Link]

- Khan, I., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8755.

- Vadakkedath Palakkeezhillam, V. N., et al. (2024). Unveiling the Versatility of Thiadiazole Compounds: Synthesis, Biological Activities and Promising Applications. Chemical Methodologies, 8(11), 896-911.

-

PubChem. This compound. Available from: [Link]

- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- Shawali, A. S., et al. (2012). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 17(5), 5735-5756.

- Deep, A., et al. (2014).

- Chen, W., et al. (2011). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 48(4), 811-815.

- Kurbangalieva, A., et al. (2021).

- Yurttaş, L., et al. (2017). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59.

- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. BAUN Fen Bilimleri Enstitüsü Dergisi, 20(1), 327-340.

- Rahman, M. A., et al. (2014). Synthesis of some new thiadiazole derivatives and their anticonvulsant activity.

- Kumar, R., et al. (2016). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 2(1), 1-11.

- Adnan, S., et al. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

-

PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. Available from: [Link]

- Çavuş, M. S., & Muğlu, H. (2018).

- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.

-

NIST. 1,3,4-Thiadiazol-2-amine. Available from: [Link]

- Nidhishree, M., et al. (2021). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate.

- Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry, 18(2), 13-19.

-

Khavasi, H. R., et al. (2020). 4,4′-([4][5][14]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2020(2), M1125.

- Pomrink, M., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(17), 3843.

-

NIST. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. Available from: [Link]

- Abdel-Gawad, H., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Scientific Reports, 12(1), 8993.

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. isres.org [isres.org]

- 4. angenechemical.com [angenechemical.com]

- 5. 1019121-56-2|this compound|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. PubChemLite - this compound (C8H7N3S2) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. jocpr.com [jocpr.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]

- 13. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 14. This compound - CAS:1019121-56-2 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

crystal structure of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

An In-depth Technical Guide to the Structural Elucidation of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. While a definitive crystal structure for this specific compound is not yet publicly available, this document, written from the perspective of a Senior Application Scientist, outlines a robust workflow designed to yield high-quality crystallographic data. By leveraging established protocols for related 1,3,4-thiadiazole derivatives, this guide offers field-proven insights into experimental design, execution, and data interpretation. The narrative emphasizes the causality behind procedural choices, ensuring a self-validating system for researchers, scientists, and drug development professionals aiming to elucidate the three-dimensional structure of this and similar molecules. The anticipated structural features and intermolecular interactions are discussed in the context of authoritative literature on related compounds.

Introduction: The Scientific Imperative

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds. The specific molecule, this compound, combines this privileged heterocycle with an aniline moiety, suggesting a rich potential for forming diverse intermolecular interactions crucial for molecular recognition in biological systems. A definitive understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics. This guide provides the scientific roadmap to achieve this critical objective.

Synthesis of this compound

The synthesis of the target compound can be approached through several established routes for 1,3,4-thiadiazole derivatives. A common and effective method involves the cyclization of thiosemicarbazide derivatives.

Experimental Protocol: Synthesis

-

Diazotization of 2-Aminothiophenol: To a cooled (0-5 °C) solution of 2-aminothiophenol in aqueous hydrochloric acid, a solution of sodium nitrite is added dropwise. The reaction is stirred for 30 minutes to form the diazonium salt.

-

Formation of the Thiadiazole Ring: The diazonium salt solution is then added to a solution of thiosemicarbazide in a suitable solvent, such as ethanol. The reaction mixture is stirred at room temperature for several hours.

-

Alternative Cyclization: A widely used method for synthesizing 2-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with reagents like carbon disulfide.[1]

-

Work-up and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Crystallization

-

Solvent Screening: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, chloroform, and mixtures thereof) should be performed. The ideal solvent is one in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature. This is a robust and widely used technique.[4]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A complete sphere of data is collected by rotating the crystal through a series of angles.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

Caption: Workflow for Crystal Structure Determination.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the known crystal structures of similar 1,3,4-thiadiazole derivatives, we can anticipate several key structural features for this compound.

Molecular Geometry: The 1,3,4-thiadiazole ring is expected to be planar. The aniline ring will also be planar. The dihedral angle between these two rings will be a key conformational parameter, influencing the overall molecular shape.

Intermolecular Interactions: The presence of the amine group (-NH₂) in the aniline moiety and the nitrogen atoms in the thiadiazole ring provides opportunities for various hydrogen bonding interactions.

-

N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor to the nitrogen atoms of the thiadiazole ring of a neighboring molecule, leading to the formation of chains or dimers.

-

π-π Stacking: The aromatic aniline and thiadiazole rings are likely to engage in π-π stacking interactions, which will play a significant role in the crystal packing.[5]

Table of Anticipated Crystallographic Parameters:

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Z (molecules per unit cell) | 2, 4, or 8 |

| Hydrogen Bonding Motifs | N-H···N, C-H···S |

| Other Interactions | π-π stacking |

Diagram of Potential Intermolecular Interactions:

Caption: Predicted Intermolecular Interactions.

Conclusion

The structural elucidation of this compound is an achievable and scientifically valuable endeavor. By following the rigorous methodological framework outlined in this guide, researchers can systematically approach the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. The resulting crystal structure will provide invaluable insights into its conformational preferences and intermolecular interactions, thereby facilitating its potential development in medicinal chemistry and materials science.

References

-

Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-(1,3,4-thiadiazol-2-ylsulfanyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

- Alazawi, S. K., & Al-Jumaili, M. H. A. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. International Journal of Polymer Science, 2022, 1-9.

- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 327-340.

- Nidhishree, M., Gomathi, S., Nirmalram, J. S., & Mathivathanan, L. (2025). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate.

- Sych, I. V., Perekhoda, L., & Titko, T. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59.

-

MDPI. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

-

Journal of Chemical Research. (2013). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

NIH. (2025). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. Retrieved from [Link]

-

NIH. (2014). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 2-Methyl-5-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | C9H9N3S2 | CID 62910952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H7N3S2) [pubchemlite.lcsb.uni.lu]

- 4. 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline in different solvents

An In-Depth Technical Guide to the Solubility of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline in Different Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the solubility characteristics of this compound. As a molecule of interest in medicinal chemistry and materials science, understanding its behavior in various solvents is paramount for its application in synthesis, formulation, and biological screening. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, detailed methodologies for empirical determination, and a predictive analysis based on its structural attributes.

Executive Summary: The "Why" Behind the "How"

The solubility of a compound is a critical determinant of its utility. In drug development, poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's progression.[1] For synthetic chemists, solubility dictates the choice of reaction media and purification strategies. This guide is structured to provide not just the "what" (the solubility data), but the "why" – the scientific rationale that empowers researchers to make informed decisions. We will delve into the molecular structure of this compound, predict its solubility based on the principle of "like dissolves like," and provide robust, replicable protocols for experimental validation.

Deconstructing the Molecule: A Structural Approach to Solubility Prediction

The solubility of this compound is intrinsically linked to its molecular architecture. The molecule is a composite of three key functional regions, each contributing to its overall polarity and potential for intermolecular interactions.

-

The Aniline Moiety: The presence of the aniline group (-NH2 attached to a benzene ring) introduces a polar, hydrogen-bond donating functionality. This suggests a potential for interaction with polar protic solvents.

-

The 1,3,4-Thiadiazole Ring: This five-membered heterocyclic ring containing sulfur and nitrogen atoms contributes to the molecule's polarity.[2] The nitrogen atoms can act as hydrogen bond acceptors. The 1,3,4-thiadiazole core is a common feature in a variety of medicinal agents.[3]

-

The Sulfanyl Linker (-S-): The thioether linkage provides a degree of lipophilicity and can influence the overall conformation of the molecule.

Based on this structure, a qualitative prediction of solubility can be made. The molecule possesses both polar (aniline, thiadiazole) and nonpolar (benzene ring, thioether) characteristics, suggesting it will exhibit limited solubility in highly polar solvents like water and nonpolar solvents like hexane. Its optimal solubility is likely to be found in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds.

The Principle of "Like Dissolves Like": A Solvent Spectrum Analysis

The adage "like dissolves like" remains a cornerstone of solubility prediction.[4] This principle is rooted in the concept that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Below is a predictive analysis of the solubility of this compound across a spectrum of common laboratory solvents.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The aniline group can donate hydrogen bonds, but the overall molecule's lipophilicity from the aromatic ring and thioether may limit extensive solvation by highly polar protic solvents. Related 1,3,4-thiadiazole azo dyes are noted to be insoluble in water but soluble in methanol.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, N,N-Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have strong dipole moments, which can effectively solvate the polar regions of the target molecule without the high energy cost of disrupting a strong hydrogen-bonding network like in water. 1,3,4-thiadiazole-containing azo dyes are reported to be highly soluble in DMSO and acetone.[5] |

| Nonpolar | Hexane, Toluene | Low | The significant polarity imparted by the aniline and thiadiazole moieties will likely result in poor solubility in nonpolar solvents where only weak van der Waals forces are at play. This is consistent with observations for similar 1,3,4-thiadiazole derivatives.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, potentially offering a balance for solvating both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard. The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound using the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[6]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole moiety is a venerable scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships of a specific, highly promising subclass: 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline and its derivatives. This document provides an in-depth exploration of their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and data analysis. As a self-validating system, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of developing novel therapeutics based on this versatile heterocyclic core.

I. The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery